molecular formula C17H17F3N4O2 B2553655 3-(pyrimidin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide CAS No. 2034325-68-1

3-(pyrimidin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide

Cat. No.: B2553655
CAS No.: 2034325-68-1
M. Wt: 366.344
InChI Key: FHYOTWAWZABCJU-UHFFFAOYSA-N
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Description

3-(pyrimidin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a piperidine ring substituted with a pyrimidin-2-yloxy group and a trifluoromethylphenyl group, making it a molecule of interest in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyrimidin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines and carbonyl compounds.

    Introduction of the Pyrimidin-2-yloxy Group: This step involves the reaction of the piperidine derivative with a pyrimidine derivative under basic conditions to form the pyrimidin-2-yloxy group.

    Attachment of the Trifluoromethylphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrimidin-2-yloxy group, potentially converting it to a pyrimidin-2-yl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethylphenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to pyrimidin-2-yl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 3-(pyrimidin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal properties are of significant interest. It may exhibit activity against certain diseases, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(pyrimidin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity, while the piperidine ring provides structural stability. The pyrimidin-2-yloxy group may interact with specific sites on the target molecule, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-(pyridin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide
  • 3-(pyrimidin-4-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide
  • 3-(pyrimidin-2-yloxy)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide

Uniqueness

Compared to similar compounds, 3-(pyrimidin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is unique due to the specific positioning of the trifluoromethyl group and the pyrimidin-2-yloxy group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-pyrimidin-2-yloxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O2/c18-17(19,20)13-6-1-2-7-14(13)23-16(25)24-10-3-5-12(11-24)26-15-21-8-4-9-22-15/h1-2,4,6-9,12H,3,5,10-11H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYOTWAWZABCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC=CC=C2C(F)(F)F)OC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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